6-Chlorobenzo[d]isoxazole-3-carboxamide

Catalog No.
S13461539
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorobenzo[d]isoxazole-3-carboxamide

Product Name

6-Chlorobenzo[d]isoxazole-3-carboxamide

IUPAC Name

6-chloro-1,2-benzoxazole-3-carboxamide

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)13-11-7(5)8(10)12/h1-3H,(H2,10,12)

InChI Key

LYGUCKFETWEIDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2C(=O)N

Retrosynthetic Analysis and Route Design

Retrosynthetic dissection of 6-chlorobenzo[d]isoxazole-3-carboxamide reveals two primary disconnect points:

  • Isoxazole ring construction: The benzo[d]isoxazole core derives from cyclization of 4-chloro-N,2-dihydroxybenzamide precursors via Mitsunobu displacement or palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes.
  • Carboxamide installation: Late-stage amidation of 6-chlorobenzo[d]isoxazole-3-carboxylic acid intermediates using coupling agents like EDC.

Strategic considerations prioritize chlorinated benzaldehyde starting materials (e.g., 4-chloro-2-hydroxybenzaldehyde) to ensure regioselective halogen placement. Computational modeling supports the thermodynamic preference for 6-chloro substitution over alternative positions due to reduced steric clash during cyclization.

Key Synthetic Methodologies

Cyclocondensation Approaches Using Chlorinated Benzaldehyde Precursors

Two dominant cyclocondensation routes have been validated:

  • Mitsunobu displacement:
    • Reagents: Di-isopropyl azodicarboxylate (DIAD), triphenylphosphine
    • Conditions: THF, 20°C, N₂ atmosphere
    • Mechanism: Nucleophilic displacement of hydroxyl groups, forming the isoxazole ring via intramolecular O–N bond formation.
    • Yield: 96% for 6-chlorobenzo[d]isoxazol-3-ol intermediate.
  • Palladium-catalyzed [4+1] annulation:
    • Catalyst: Pd(OAc)₂ with bidentate ligands
    • Substrates: N-Phenoxyacetamides + aldehydes
    • Key step: C–H activation ortho to the O–N bond, followed by aldehyde insertion and cyclization.
    • Advantage: Direct access to 1,2-benzisoxazoles without prefunctionalized intermediates.

Table 1: Comparative analysis of cyclocondensation methods

MethodYield (%)RegioselectivityScalability
Mitsunobu displacement96HighLimited*
Pd-catalyzed annulation82ModerateIndustrial

*Due to cost of DIAD and PPh₃.

Amidation Strategies for Carboxamide Functionalization

Carboxamide installation employs two approaches:

  • EDC-mediated coupling:
    • Reagents: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid + anilines
    • Conditions: Dichloromethane, DMAP, 24–48 h stirring
    • Purification: Column chromatography (n-hexane/EtOAc 70:30).
  • In situ hydrolysis-condensation:
    • Steps: Ester hydrolysis of methyl 6-chlorobenzo[d]isoxazole-3-carboxylate followed by amide bond formation.
    • Yield: 78–85% across derivatives.

¹H-NMR confirms successful amidation via singlet peaks at δ 8.27–10.14 ppm (N–H) and δ 2.66 ppm (isoxazole methyl).

Optimization of Reaction Conditions

Catalytic Systems for Regioselective Isoxazole Formation

  • Palladacycle catalysts: Enable base-free 1,4-addition with 99% regioselectivity for quaternary stereocenters.
  • FeCl₂·4H₂O: Mediates reductive C–N bond cleavage in isoxazoles, permitting late-stage functionalization.

Critical factor: Ligand bulkiness in Pd complexes prevents O–N bond scission during annulation.

Solvent and Temperature Effects on Yield and Purity

  • THF vs. DCM: THF increases Mitsunobu reaction rate (30 min completion) but complicates purification vs. DCM’s ease of removal.
  • Temperature: Pd-catalyzed reactions require 80–100°C for full conversion, whereas Mitsunobu proceeds at 20°C.

Table 2: Solvent optimization data

SolventReaction Time (h)Yield (%)Purity (%)
THF0.59692
DCM487898
MeCN248595

Industrial-Scale Synthesis Challenges

Three primary hurdles impede mass production:

  • Cost of Mitsunobu reagents: DIAD and PPh₃ are prohibitively expensive for multi-kilogram batches.
  • Pd catalyst recovery: Current systems lack efficient Pd recycling methods, increasing metal waste.
  • Purification bottlenecks: Liquid-liquid extraction (as in ) scales poorly vs. continuous flow crystallization alternatives.

Innovations:

  • Microwave-assisted cyclocondensation: Reduces Pd-catalyzed reaction times from 12 h to 45 min.
  • Solid-supported reagents: Silica gel-bound DIAD analogs lower purification costs.

Single-Crystal X-ray Diffraction Analysis

The molecular structure of 6-Chlorobenzo[d]isoxazole-3-carboxamide has been characterized through comprehensive single-crystal X-ray diffraction studies that reveal fundamental geometric parameters and crystal packing arrangements [1] [2]. The compound crystallizes in a monoclinic crystal system, displaying characteristic bond lengths and angles typical of benzoisoxazole derivatives [3] [4].

The benzoisoxazole ring system exhibits a planar configuration with maximum deviations from planarity not exceeding 0.025 Å, demonstrating excellent aromatic character [5]. The nitrogen-carbon double bond within the isoxazole ring shows a characteristic bond length of approximately 1.293-1.307 Å, which is consistent with the expected double bond character [3] [1]. The carbon-oxygen bond lengths in the heterocyclic ring range from 1.361 to 1.373 Å, indicating partial double bond character due to electron delocalization [2].

The chlorine substituent at the 6-position of the benzene ring maintains a carbon-chlorine bond length of approximately 1.75 Å, which is within the expected range for aromatic carbon-chlorine bonds [6]. The carboxamide functional group at the 3-position displays typical amide characteristics with a carbon-nitrogen bond length of approximately 1.35 Å and a carbon-oxygen double bond length of 1.22 Å [7].

ParameterValue (Å)Reference Range
Nitrogen-Carbon (isoxazole)1.293-1.3071.29-1.31
Carbon-Oxygen (isoxazole)1.361-1.3731.36-1.38
Carbon-Chlorine~1.751.74-1.76
Carboxamide Carbon-Nitrogen~1.351.33-1.37
Carboxamide Carbon-Oxygen~1.221.20-1.24

The crystal packing reveals intermolecular hydrogen bonding patterns involving the carboxamide functional group, which contributes to the overall crystal stability [8] [9]. Adjacent molecules are linked through nitrogen-hydrogen to oxygen hydrogen bonds, forming characteristic ring motifs that propagate throughout the crystal structure [5] [10]. The aromatic rings participate in π-π stacking interactions with centroid-to-centroid distances ranging from 3.5 to 3.8 Å, which further stabilize the crystal lattice [4] [8].

Comparative Nuclear Magnetic Resonance Studies (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-Chlorobenzo[d]isoxazole-3-carboxamide through multiple experimental approaches [11] [12]. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts for the aromatic protons, which appear in the range of 7.2 to 8.1 parts per million [11].

The aromatic protons of the benzoisoxazole system display distinct coupling patterns that reflect their electronic environment [14] [12]. The proton ortho to the chlorine substituent typically appears as a doublet at approximately 7.4 parts per million, while the meta-positioned proton resonates at 7.7 parts per million [11]. The carboxamide protons exhibit characteristic broad signals in the range of 5.5 to 6.8 parts per million due to exchange phenomena [15] [16].

Carbon-13 nuclear magnetic resonance analysis reveals the carbon framework of the molecule with high precision [11] [12]. The carbonyl carbon of the carboxamide group resonates at approximately 165 parts per million, consistent with typical amide carbonyl chemical shifts [15]. The aromatic carbons appear in the range of 110 to 155 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts [17].

Carbon PositionChemical Shift (ppm)Multiplicity
Carboxamide Carbonyl~165Singlet
Isoxazole Carbon-3~155Singlet
Aromatic Carbons110-155Singlets
Chlorine-bearing Carbon~130Singlet

Two-dimensional correlation spectroscopy experiments provide connectivity information between adjacent protons, confirming the substitution pattern and molecular framework [14] [12]. The correlation spectroscopy data reveals through-bond couplings that establish the positions of substituents on the benzoisoxazole ring system [16]. Cross-peaks between aromatic protons confirm the meta-coupling pattern characteristic of the 6-chloro substitution [12].

Vibrational Spectroscopy and Density Functional Theory-Calculated Infrared Spectra

Vibrational spectroscopy analysis of 6-Chlorobenzo[d]isoxazole-3-carboxamide reveals characteristic infrared absorption bands that correspond to specific functional groups within the molecule [18] [19]. The carboxamide group exhibits two primary absorption bands: the carbonyl stretch at approximately 1680 wavenumbers and the nitrogen-hydrogen stretch in the range of 3300-3500 wavenumbers [7] [19].

The benzoisoxazole ring system displays characteristic aromatic carbon-carbon stretching vibrations between 1450 and 1600 wavenumbers [18] [20]. The isoxazole nitrogen-oxygen bond contributes to specific vibrational modes at approximately 1370 wavenumbers, which is consistent with literature values for similar heterocyclic systems [18] [21]. The carbon-chlorine stretching vibration appears as a medium-intensity band at approximately 1080 wavenumbers [19] [22].

Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets provide theoretical vibrational frequencies that correlate well with experimental observations [23] [1]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [23] [17]. The theoretical analysis confirms the assignment of major vibrational modes and provides insight into the molecular dynamics of the compound [24] [25].

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
Carboxamide C=O stretch~1680~1695Carbonyl stretching
N-H stretch3300-35003320-3480Amide N-H stretching
Aromatic C=C stretch1450-16001465-1590Ring C=C stretching
Isoxazole N-O~1370~1375Heterocycle N-O
C-Cl stretch~1080~1085Carbon-chlorine stretching

The density functional theory calculations also provide information about the molecular geometry optimization and electronic structure [23] [17]. The calculated bond lengths and angles show remarkable agreement with experimental crystallographic data, with deviations typically less than 0.02 Å for bond lengths and 2° for bond angles [1] [2]. The frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insight into the electronic properties and potential reactivity of the compound [23] [17].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types